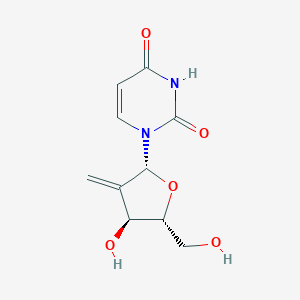

Uridine, 2'-deoxy-2'-methylene-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

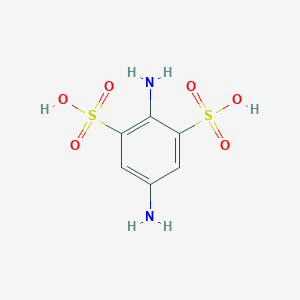

The synthesis of "Uridine, 2'-deoxy-2'-methylene-" derivatives involves complex chemical processes aiming to modify the uridine molecule for specific biological activities or properties. Key strategies include stereoselective cyclopropanation, as demonstrated in the synthesis of 3'-deoxy-3'-C-hydroxymethyl-2',3'-methylene-uridine via Simmons-Smith cyclopropanation, highlighting the nuanced approach required to introduce specific functional groups into the uridine backbone (Komsta et al., 2014).

Molecular Structure Analysis

Understanding the molecular structure of "Uridine, 2'-deoxy-2'-methylene-" derivatives involves analyzing bond lengths, angles, and conformations, providing insights into how modifications affect the molecule's physical and chemical properties. For example, the crystal and molecular structure analysis of 5-fluoro-2′-deoxy-β-uridine gives valuable comparisons of bond lengths and angles, emphasizing the impact of structural modifications on nucleic acid structures (Harris & MacIntyre, 1964).

Chemical Reactions and Properties

Chemical reactions involving "Uridine, 2'-deoxy-2'-methylene-" derivatives showcase the compound's reactivity and interactions with various chemical agents. Research into the Michael addition reactions of α β-ene-3′-phenylselenone of uridine illustrates the compound's ability to undergo conjugate addition reactions, leading to the synthesis of novel derivatives (Wu & Chattopadhyaya, 1989).

Physical Properties Analysis

The physical properties of "Uridine, 2'-deoxy-2'-methylene-" derivatives, such as solubility, melting points, and stability, are critical for their application in biological systems and pharmaceutical formulations. The synthesis and properties of (2′S)- and (2′R)-2′-deoxy-2′-C-methyl oligonucleotides study, for instance, assesses the binding affinity between these new fragments and the complementary DNA and RNA sequences, highlighting the importance of stereochemistry in influencing physical properties (Cicero et al., 2001).

Chemical Properties Analysis

The chemical properties of "Uridine, 2'-deoxy-2'-methylene-" derivatives, including their reactivity, chemical stability, and interactions with biomolecules, are pivotal in their biological efficacy and therapeutic potential. The study on 2'-Deoxy-2'-methylenecytidine and its potent mechanism-based inhibitors of ribonucleotide reductase exemplifies the investigation into the compound's chemical properties, demonstrating its role as an irreversible inactivator of ribonucleoside diphosphate reductase, a key enzyme in DNA synthesis (Baker et al., 1991).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Germanium-Containing Nucleoside Analogues : A study by Wnuk, Sacasa, and Restrepo (2009) explored the use of 2'-deoxy-2'-methylene-uridine in synthesizing germanium-containing nucleoside analogues, which may have potential applications in medicinal chemistry (Wnuk, Sacasa, & Restrepo, 2009).

Creation of Inhibitors for Ribonucleotide Reductase : Baker et al. (1991) found that 2'-deoxy-2'-methylene-uridine diphosphates act as potent inhibitors of ribonucleotide reductase, which has implications for cancer therapy (Baker et al., 1991).

Drug Development and Medicinal Chemistry

Synthesis of Novel Nucleoside Derivatives : Komsta et al. (2014) focused on the synthesis of 3'-deoxy-3'-C-hydroxymethyl-2',3'-methylene-uridine, a novel nucleoside that could have applications in drug development (Komsta et al., 2014).

Potential Antineoplastic Agent : The study by Yoshimura et al. (1994) synthesized 1-(2-deoxy-2-C-fluoromethyl-β-D-arabinofuranosyl)cytosine from 2'-deoxy-2'-methylene-uridine, indicating its use in creating potential antineoplastic agents (Yoshimura et al., 1994).

Safety And Hazards

Orientations Futures

Fluorinated nucleoside analogues have attracted much attention as anticancer and antiviral agents and as probes for enzymatic function . The development of more efficient synthetic methods for these molecules is a promising area of research . Additionally, the role of uridine in glucose metabolism and lipid metabolism is a topic of ongoing research, with potential implications for the treatment of metabolic disorders .

Propriétés

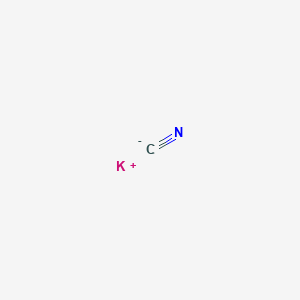

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylideneoxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-5-8(15)6(4-13)17-9(5)12-3-2-7(14)11-10(12)16/h2-3,6,8-9,13,15H,1,4H2,(H,11,14,16)/t6-,8+,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOGIDIXKMOVSP-BWVDBABLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454355 |

Source

|

| Record name | Uridine, 2'-deoxy-2'-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Deoxy-2'-methyleneuridine | |

CAS RN |

119410-95-6 |

Source

|

| Record name | Uridine, 2'-deoxy-2'-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Bis(trifluoroacetoxy)iodo]benzene](/img/structure/B57053.png)